Quinoline, 1,4-dihydro-1-methyl-4-methylene-
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Overview
Description
Quinoline, 1,4-dihydro-1-methyl-4-methylene-: is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. This compound is characterized by the presence of a methylene group at the fourth position and a methyl group at the first position, making it a unique structure within the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This is one of the most common methods for synthesizing quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions.
Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction process, making it more efficient and environmentally friendly.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, reducing the environmental impact and making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of quinoline derivatives can lead to the formation of 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline derivatives can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Quinoline N-oxides: Formed through oxidation.
1,2,3,4-Tetrahydroquinoline: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.
Synthesis of Complex Molecules: They serve as intermediates in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Quinoline derivatives exhibit significant antimicrobial activity.
Anticancer Agents: They are used in the development of anticancer drugs.
Medicine:
Antimalarial Drugs: Quinoline derivatives are well-known for their antimalarial properties.
Anti-inflammatory Agents: They are used in the development of anti-inflammatory drugs.
Industry:
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pesticides: They are used in the formulation of pesticides.
Mechanism of Action
Molecular Targets and Pathways:
DNA Gyrase Inhibition: Quinoline derivatives inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication.
Topoisomerase Inhibition: They inhibit topoisomerase enzymes, which are involved in DNA replication and transcription.
Reactive Oxygen Species Generation: Quinoline derivatives can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its aromatic properties and medicinal applications.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with significant biological activity.
Uniqueness:
Structural Modifications: The presence of a methylene group at the fourth position and a methyl group at the first position makes Quinoline, 1,4-dihydro-1-methyl-4-methylene- unique among quinoline derivatives.
Biological Activity: These structural modifications can lead to unique biological activities, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
38755-69-0 |
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Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-methyl-4-methylidenequinoline |
InChI |
InChI=1S/C11H11N/c1-9-7-8-12(2)11-6-4-3-5-10(9)11/h3-8H,1H2,2H3 |
InChI Key |
USLMIQZBFJQWQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C)C2=CC=CC=C21 |
Origin of Product |
United States |
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